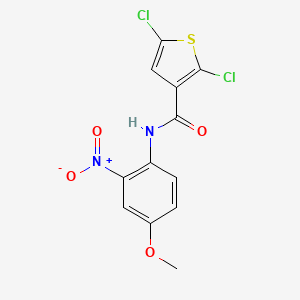
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide” is likely an organic compound containing a thiophene ring, which is a five-membered ring with one sulfur atom, and two chlorine atoms attached to it. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a phenyl ring .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thiophene ring, introduction of the chloro groups, and the attachment of the carboxamide and nitro groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro and chloro groups, and the electron-donating methoxy group. These groups could direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
Facile Synthesis of Benzochromenones : Methoxy-nitrobenzaldehyde, through a series of reactions including a Knoevenagel reaction, yields derivatives with potential antibacterial activity. This process illustrates the compound's role in complex chemical syntheses (Havaldar, Bhise, & Burudkar, 2004).
Transformation to Thieno[3,2-e]-1,3-thiazin-4-ones : The compound undergoes intramolecular cyclization to create new bicyclic derivatives, demonstrating its versatility in creating novel chemical structures (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).
Development of Anticancer Agents : By reacting with different chloroacetamide reagents, this compound contributes to the synthesis of thiophene derivatives, showing potential in anticancer drug development (Atta & Abdel‐Latif, 2021).
Biological and Medicinal Applications
Corrosion Inhibition : Methoxy-substituted phenylthienyl benzamidines, derived from similar compounds, have been investigated for their role in inhibiting corrosion of carbon steel, demonstrating the compound's potential in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Antimicrobial Evaluation : Various derivatives, including those with structural similarities, have shown significant antibacterial activity, indicating the compound's potential in developing new antimicrobial agents (Kos et al., 2013).
Environmental and Material Science
- Removal of Environmental Contaminants : Studies involving similar naphthalene-amide-bridged Ni(ii) complexes, which include thiophene derivatives, have investigated their effectiveness in removing environmental contaminants, suggesting potential environmental applications (Zhao et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c1-20-6-2-3-8(9(4-6)16(18)19)15-12(17)7-5-10(13)21-11(7)14/h2-5H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGULINIAFFHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

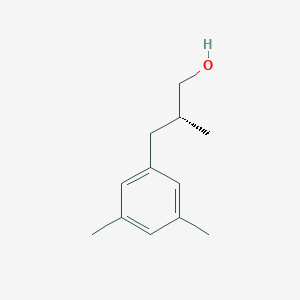
![N-(2,3-dimethylphenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2366190.png)
![2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2366191.png)
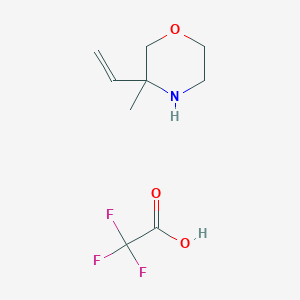
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)
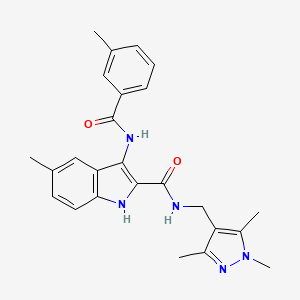
![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)
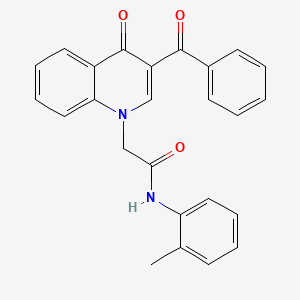


![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2366206.png)
![3-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2366207.png)
![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)
